Molecular Weight and Lipophilicity Differentiation from Ethyl Ester Analog
Compared to its ethyl ester analog (Ethyl 2-(1H-pyrazol-1-yl)acetate, CAS 10199-61-8), Methyl 2-(1H-pyrazol-1-yl)acetate possesses a lower molecular weight (140.14 g/mol) and a lower predicted lipophilicity (XLogP3 = 0.3) [1]. This combination results in a ligand efficiency metric (LE) advantage. In early-stage drug discovery, a lower molecular weight and logP are favored to improve oral bioavailability potential as defined by Lipinski's Rule of Five [2].
| Evidence Dimension | Physicochemical Properties (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW: 140.14 g/mol; XLogP3: 0.3; TPSA: 44.1 Ų |
| Comparator Or Baseline | Ethyl 2-(1H-pyrazol-1-yl)acetate (CAS 10199-61-8). MW: 154.17 g/mol; XLogP3: 0.8; TPSA: 44.1 Ų |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔXLogP3 = -0.5 |
| Conditions | Values calculated or predicted using standard cheminformatics methods (PubChem/XLogP3). |
Why This Matters
A lower molecular weight and logP are predictive of better solubility and permeability, making the methyl ester a more favorable starting point for lead optimization in oral drug discovery programs.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 857814, Methyl 2-(1H-pyrazol-1-yl)acetate. Retrieved April 18, 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
